molecular formula C9H14N2O2S B10968772 N-ethyl-N-(pyridin-4-ylmethyl)methanesulfonamide CAS No. 349403-29-8

N-ethyl-N-(pyridin-4-ylmethyl)methanesulfonamide

Cat. No.: B10968772
CAS No.: 349403-29-8
M. Wt: 214.29 g/mol
InChI Key: BJCUZTRPJVUWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-(pyridin-4-ylmethyl)methanesulfonamide: is a chemical compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28466 g/mol . This compound is characterized by the presence of a pyridine ring, an ethyl group, and a methanesulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(pyridin-4-ylmethyl)methanesulfonamide typically involves the reaction of pyridin-4-ylmethylamine with ethyl methanesulfonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N-(pyridin-4-ylmethyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-ethyl-N-(pyridin-4-ylmethyl)methanesulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations .

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also employed in the development of biochemical assays .

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its antimicrobial, antiviral, and anticancer properties. The compound is also explored as a potential drug candidate for various therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-ethyl-N-(pyridin-4-ylmethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity or altering their function. The methanesulfonamide group plays a crucial role in the binding affinity and specificity of the compound. The pyridine ring enhances the compound’s ability to interact with biological molecules through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Comparison: N-ethyl-N-(pyridin-4-ylmethyl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced solubility, stability, and reactivity. The ethyl group further contributes to its lipophilicity, making it more suitable for certain applications in medicinal chemistry and industrial processes .

Properties

CAS No.

349403-29-8

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-ethyl-N-(pyridin-4-ylmethyl)methanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-3-11(14(2,12)13)8-9-4-6-10-7-5-9/h4-7H,3,8H2,1-2H3

InChI Key

BJCUZTRPJVUWLJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=NC=C1)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.